molecular formula C8H4Br2S2 B13050508 4,5-Dibromo-2,2'-bithiophene

4,5-Dibromo-2,2'-bithiophene

Cat. No.: B13050508
M. Wt: 324.1 g/mol
InChI Key: RYDSYAKOPIQWJF-UHFFFAOYSA-N
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Description

4,5-Dibromo-2,2’-bithiophene is an organobromine compound with the molecular formula C8H4Br2S2. It is a derivative of bithiophene, where bromine atoms are substituted at the 4 and 5 positions of the thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromo-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of 4,5-Dibromo-2,2’-bithiophene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 4,5-Dibromo-2,2’-bithiophene exerts its effects is primarily through its ability to participate in coupling and polymerization reactions. The bromine atoms facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex organic structures. These reactions often involve palladium-catalyzed processes, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-2,2’-bithiophene is unique due to its specific bromine substitution pattern, which enhances its reactivity in coupling reactions and its ability to form conjugated polymers with desirable electronic properties. This makes it particularly valuable in the field of organic electronics .

Properties

IUPAC Name

2,3-dibromo-5-thiophen-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S2/c9-5-4-7(12-8(5)10)6-2-1-3-11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDSYAKOPIQWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(S2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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